Cas no 2734775-37-0 (2,2-Dichloro-1-(2,3-dichlorophenyl)ethanol)

2,2-Dichloro-1-(2,3-dichlorophenyl)ethanol 化学的及び物理的性質

名前と識別子

-

- 2,2-Dichloro-1-(2,3-dichlorophenyl)ethanol

-

- インチ: 1S/C8H6Cl4O/c9-5-3-1-2-4(6(5)10)7(13)8(11)12/h1-3,7-8,13H

- InChIKey: BYSAMLIYPVFUCN-UHFFFAOYSA-N

- ほほえんだ: C1(Cl)C(=C(C=CC=1)C(C(Cl)Cl)O)Cl

2,2-Dichloro-1-(2,3-dichlorophenyl)ethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR022KHF-1g |

2,2-Dichloro-1-(2,3-dichlorophenyl)ethanol |

2734775-37-0 | 1g |

$454.00 | 2023-12-15 | ||

| Aaron | AR022KHF-100mg |

2,2-Dichloro-1-(2,3-dichlorophenyl)ethanol |

2734775-37-0 | 95% | 100mg |

$960.00 | 2025-02-17 | |

| Aaron | AR022KHF-250mg |

2,2-Dichloro-1-(2,3-dichlorophenyl)ethanol |

2734775-37-0 | 95% | 250mg |

$1243.00 | 2025-02-17 | |

| Aaron | AR022KHF-500mg |

2,2-Dichloro-1-(2,3-dichlorophenyl)ethanol |

2734775-37-0 | 500mg |

$341.00 | 2023-12-15 |

2,2-Dichloro-1-(2,3-dichlorophenyl)ethanol 関連文献

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

2,2-Dichloro-1-(2,3-dichlorophenyl)ethanolに関する追加情報

2,2-Dichloro-1-(2,3-dichlorophenyl)ethanol (CAS No. 2734775-37-0): A Comprehensive Overview

2,2-Dichloro-1-(2,3-dichlorophenyl)ethanol (CAS No. 2734775-37-0) is a compound of significant interest in the fields of chemistry and pharmaceutical research. This molecule, characterized by its unique structural features, has garnered attention for its potential applications in various scientific and industrial contexts. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with 2,2-Dichloro-1-(2,3-dichlorophenyl)ethanol.

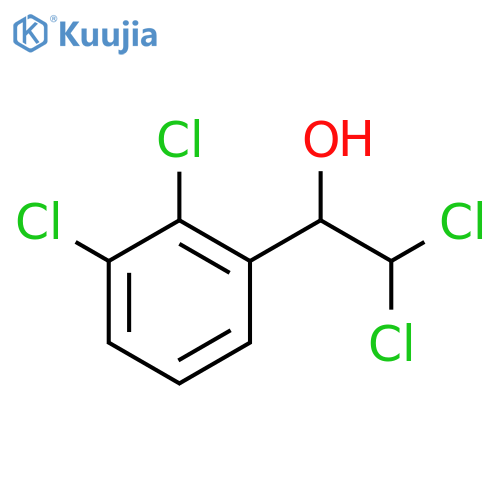

Chemical Structure and Properties

2,2-Dichloro-1-(2,3-dichlorophenyl)ethanol is a chlorinated organic compound with the molecular formula C9H6Cl4O. The molecule consists of a dichlorophenyl group attached to a dichloroethanol moiety. The presence of multiple chlorine atoms imparts unique physical and chemical properties to the compound. Notably, it exhibits high stability and low volatility, making it suitable for various applications in chemical synthesis and material science.

The solubility of 2,2-Dichloro-1-(2,3-dichlorophenyl)ethanol in different solvents is an important consideration for its use in laboratory settings. It is generally soluble in polar organic solvents such as methanol and ethanol but has limited solubility in water. This solubility profile influences its behavior in various chemical reactions and its potential for formulation in pharmaceutical products.

Synthesis Methods

The synthesis of 2,2-Dichloro-1-(2,3-dichlorophenyl)ethanol can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 2,3-dichlorobenzaldehyde with chloroacetaldehyde under controlled conditions. This reaction typically proceeds via a nucleophilic addition mechanism followed by a reduction step to form the desired alcohol.

An alternative synthetic approach involves the use of Grignard reagents. In this method, 2,3-dichlorobenzyl chloride is reacted with magnesium to form the corresponding Grignard reagent, which is then treated with chloroacetaldehyde to yield 2,2-Dichloro-1-(2,3-dichlorophenyl)ethanol. This route offers high yields and good selectivity but requires careful handling due to the reactivity of Grignard reagents.

Biological Activities and Applications

The biological activities of 2,2-Dichloro-1-(2,3-dichlorophenyl)ethanol have been the subject of extensive research. Recent studies have shown that this compound exhibits potent antimicrobial properties against a range of bacterial and fungal strains. Its ability to disrupt microbial cell membranes makes it a promising candidate for the development of new antimicrobial agents.

In addition to its antimicrobial properties, 2,2-Dichloro-1-(2,3-dichlorophenyl)ethanol has demonstrated potential as an anticancer agent. Preclinical studies have indicated that it can induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation. These findings suggest that further investigation into its mechanisms of action could lead to the development of novel therapeutic strategies for cancer treatment.

Recent Research Advancements

The scientific community continues to explore new applications and properties of 2,2-Dichloro-1-(2,3-dichlorophenyl)ethanol. One notable area of research focuses on its use as a building block for the synthesis of more complex molecules with enhanced biological activities. For example, recent studies have demonstrated that derivatives of 2,2-Dichloro-1-(2,3-dichlorophenyl)ethanol can be used to create novel compounds with improved pharmacological profiles.

An emerging application of this compound is in the field of materials science. Researchers have explored its potential as a functional additive in polymer formulations to enhance their mechanical properties and thermal stability. Initial results have shown promising improvements in tensile strength and heat resistance when 2,2-Dichloro-1-(2,3-dichlorophenyl)ethanol-based additives are incorporated into polymer matrices.

Safety Considerations and Environmental Impact

Safety is a critical aspect when handling any chemical compound. While 2,2-Dichloro-1-(2,3-dichlorophenyl)ethanol is not classified as a hazardous substance under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn to minimize exposure risks.

The environmental impact of chemicals used in industrial processes is also an important consideration. Studies on the biodegradability and ecotoxicity of 2,2-Dichloro-1-(2,3-dichlorophenyl)ethanol are ongoing to ensure that its use does not pose significant environmental risks. Preliminary data suggest that it has moderate biodegradability under aerobic conditions but further research is needed to fully assess its long-term environmental impact.

Conclusion

2,2-Dichloro-1-(2,3-dichlorophenyl)ethanol (CAS No. 2734775-37-0) is a versatile compound with a wide range of potential applications in chemistry and pharmaceutical research. Its unique chemical structure confers valuable properties that make it suitable for various scientific investigations and industrial uses. Ongoing research continues to uncover new insights into its biological activities and environmental impact, paving the way for innovative applications in medicine and materials science.

2734775-37-0 (2,2-Dichloro-1-(2,3-dichlorophenyl)ethanol) 関連製品

- 799769-65-6(8-(2-methoxyethyl)sulfanyl-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 477548-64-4(methyl 4-{4-(4-chlorophenyl)-1,3-thiazol-2-ylcarbamoyl}benzoate)

- 203302-97-0(3-(Trifluoromethoxy)phenylacetic acid)

- 1094397-03-1(2-(2-Methoxyphenyl)-4-methyl-3-oxopentanenitrile)

- 159783-16-1(3-(Cyclopentyloxy)-4-methoxybenzonitrile)

- 1269152-08-0(1-{3-(aminomethyl)phenylmethyl}pyrrolidin-2-one hydrochloride)

- 2171952-24-0(7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-1-benzofuran)

- 898466-48-3(2-3-(4-fluorobenzenesulfonamido)benzamidothiophene-3-carboxamide)

- 20807-28-7(H-Ala-Phe-Gly-Oh)

- 953890-46-5(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-amine)